molecular formula C16H29N3O B15444748 N-dodecyl-1H-imidazole-5-carboxamide CAS No. 63475-55-8

N-dodecyl-1H-imidazole-5-carboxamide

Cat. No.: B15444748
CAS No.: 63475-55-8
M. Wt: 279.42 g/mol
InChI Key: BAQROMBSQZUDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-1H-imidazole-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1H-imidazole core, a privileged scaffold in pharmaceuticals known for its versatility and presence in compounds with a wide spectrum of biological activities . The molecule is substituted at the 1-position with a long-chain dodecyl group and at the 5-position with a carboxamide functional group. This specific modification with an alkyl chain may influence the compound's lipophilicity and potential for membrane interaction, making it a candidate for investigating surfactants or antimicrobial agents. Similarly, 1H-imidazole-2,5-dicarboxamide derivatives have been explored as peptidomimetics in the development of novel protease inhibitors, highlighting the research value of this chemical class . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

63475-55-8

Molecular Formula

C16H29N3O

Molecular Weight

279.42 g/mol

IUPAC Name

N-dodecyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C16H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-16(20)15-13-17-14-19-15/h13-14H,2-12H2,1H3,(H,17,19)(H,18,20)

InChI Key

BAQROMBSQZUDOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CN=CN1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The dodecyl chain in the target compound significantly increases lipophilicity compared to shorter-chain analogs like the ethyl derivative .
  • DIC, a triazeno-substituted analog, undergoes rapid N-demethylation via liver microsomes, a metabolic pathway less likely in the dodecyl derivative due to the absence of labile methyl groups .

Physicochemical Properties

Table: Inferred Property Comparison

Compound Name Molecular Weight (g/mol) LogP (Estimated) Solubility (Aqueous)
This compound ~309.5 ~4.5 Low
1-Ethyl-1H-imidazole-5-carboxylic acid ~154.1 ~1.2 Moderate
Methyl 1H-imidazole-5-carboxylate ~140.1 ~0.8 Moderate
DIC ~182.2 ~0.5 High

Analysis :

  • The dodecyl chain drastically increases LogP (lipophilicity), reducing aqueous solubility compared to smaller analogs .
  • DIC’s polar triazeno group and lack of long alkyl chains result in higher solubility, facilitating its metabolic conversion to hydrophilic products like 4(5)-aminoimidazole-5(4)-carboxamide .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-dodecyl-1H-imidazole-5-carboxamide?

  • Methodology :

  • Utilize cyclization reactions of amido-nitriles with bases (e.g., KOH or NaH) under controlled conditions .
  • Vary reaction parameters: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst type (e.g., Pd/C for hydrogenation steps).
  • Monitor reaction progress via TLC or HPLC to identify intermediate formation and optimize reaction time.
    • Key Considerations :
  • The dodecyl chain may require protection/deprotection strategies to prevent side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for imidazole protons (δ 7.2–8.1 ppm) and dodecyl chain (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Quality Control :
  • Use HPLC (>95% purity threshold) with a C18 column and UV detection (λ = 254 nm).

Q. How does the dodecyl chain influence the compound’s solubility and formulation for in vitro assays?

  • Methodology :

  • Test solubility in aqueous buffers (PBS, pH 7.4) with co-solvents (DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80).
  • Compare with shorter-chain analogs (e.g., methyl or hexyl derivatives) to assess hydrophobicity trends .
    • Experimental Design :
  • Use dynamic light scattering (DLS) to monitor micelle formation in aqueous media.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Conduct a meta-analysis of published IC₅₀ values, noting variables like cell lines (e.g., HeLa vs. HEK293) or assay conditions (serum content, incubation time) .
  • Replicate studies under standardized protocols, including controls for compound stability (e.g., LC-MS verification post-assay).
    • Case Study :
  • If cytotoxicity varies, test for apoptosis vs. necrosis mechanisms using Annexin V/PI staining .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dodecyl chain in target binding?

  • Methodology :

  • Synthesize analogs with varying alkyl chain lengths (C6, C12, C18) and test inhibitory potency against target enzymes (e.g., kinases or proteases).
  • Perform molecular docking simulations to assess hydrophobic interactions in binding pockets (software: AutoDock Vina) .
    • Data Interpretation :
  • Correlate chain length with logP values and membrane permeability (Caco-2 assay) .

Q. What in vivo pharmacokinetic challenges arise from the dodecyl chain, and how can they be addressed?

  • Methodology :

  • Assess oral bioavailability in rodent models: measure plasma concentration via LC-MS/MS after oral vs. IV administration.
  • Modify formulation: use lipid-based nanoemulsions or PEGylation to enhance circulation time .
    • Key Metrics :
  • Calculate AUC, Cₘₐₓ, and half-life (t₁/₂) to evaluate absorption and metabolism.

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology :

  • Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours.
  • Analyze degradation products via LC-MS and compare with accelerated stability studies (40°C/75% RH) .
    • Mitigation Strategies :
  • Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage.

Q. What orthogonal assays are recommended to confirm target engagement in cellular models?

  • Methodology :

  • Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) to verify target binding .
  • Use CRISPR/Cas9 knockout models to confirm specificity for the intended biological pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.